molecular formula C19H19ClN2O4S2 B11337882 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11337882
M. Wt: 439.0 g/mol
InChI Key: VHPMXWCLCHIIGO-UHFFFAOYSA-N
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Description

3-(4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolane ring, and a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chlorophenyl Intermediate: This involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.

    Cyclization: The intermediate undergoes cyclization to form the cyclopenta[d]pyrimidine core.

    Thiolane Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific structural features, such as the combination of the chlorophenyl group, thiolane ring, and cyclopenta[d]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O4S2

Molecular Weight

439.0 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H19ClN2O4S2/c20-13-6-4-12(5-7-13)17(23)10-27-18-15-2-1-3-16(15)22(19(24)21-18)14-8-9-28(25,26)11-14/h4-7,14H,1-3,8-11H2

InChI Key

VHPMXWCLCHIIGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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